molecular formula C15H10FN3OS2 B2743018 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-43-4

4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No. B2743018
CAS RN: 862974-43-4
M. Wt: 331.38
InChI Key: DILHEQBHDUMQRW-UHFFFAOYSA-N
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Description

This compound is a derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . It belongs to a series of isoxazole derivatives that have been synthesized and evaluated for their cytotoxicity . These compounds have exhibited anti-cancer activity against various cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves the creation of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . The detailed synthesis process is not provided in the available resources.

Scientific Research Applications

Anti-Cancer Activity

This compound has shown promising anti-cancer properties. Specifically, isoxazole derivatives of this compound were synthesized and evaluated for their cytotoxicity. They exhibited anti-cancer activity against several cancer cell lines, including Colo205, U937, MCF7, and A549 . Among these, the Colo205 cell line was particularly sensitive to the compound, with IC50 values ranging from 5.04 to 13 μM.

Cell Cycle Regulation

One of the most promising derivatives, labeled as “20c,” induced G2/M cell cycle arrest in Colo205 cells. This effect is crucial for controlling cell proliferation and maintaining genomic stability. The compound’s ability to modulate cell cycle progression makes it an interesting candidate for further investigation .

Activation of p53

Compound 20c significantly increased the levels of p53 in Colo205 cells. As you may know, p53 is a tumor suppressor protein that plays a central role in preventing cancer by regulating cell cycle checkpoints and promoting apoptosis. By acting as a small-molecule activator of p53, this compound helps maintain the delicate balance between cell proliferation and programmed cell death .

Mitochondrial Pathway and Apoptosis

The compound altered the balance of key mitochondrial proteins, such as Bcl-2 and Bax. This disruption led to apoptosis by accelerating the expression of caspases, which are essential for programmed cell death. Thus, compound 20c appears to trigger apoptosis via mitochondrial-dependent pathways .

Mechanism of Action

Future Directions

The future directions for this compound involve further biological testing in in vivo colon cancer models . The compound 20c, in particular, can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis . This makes it a potential candidate for further development .

properties

IUPAC Name

4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS2/c1-20-8-5-6-10-12(7-8)22-14(17-10)19-15-18-13-9(16)3-2-4-11(13)21-15/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILHEQBHDUMQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

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